(E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide
Description
The compound (E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide features a structurally complex acrylamide backbone with distinct substituents:
- Cyclopentyl group: Attached to the acrylamide nitrogen, contributing to lipophilicity and steric bulk.
- Pyrazole ring: Substituted with a cyclopropyl group at position 5 and a methyl group at position 1, enhancing conformational rigidity.
While the provided evidence lacks direct data on this compound, structural analogs and synthetic methodologies offer insights for comparison.
Properties
IUPAC Name |
(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-22-19(15-8-9-15)13-16(21-22)14-23(17-5-2-3-6-17)20(24)11-10-18-7-4-12-25-18/h4,7,10-13,15,17H,2-3,5-6,8-9,14H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBNXRCZXCOCPX-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(C2CCCC2)C(=O)C=CC3=CC=CO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)CN(C2CCCC2)C(=O)/C=C/C3=CC=CO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide is a complex organic compound that exhibits significant biological activity, particularly in pharmacological applications. It belongs to the class of pyrazole derivatives, which are increasingly recognized for their diverse therapeutic potentials, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a furan ring and a pyrazole moiety linked through a methylene bridge. Its molecular formula is C19H23N5O, with a molecular weight of approximately 335.42 g/mol. The InChI key for this compound is HFEIPYSFOGRAGD-UHFFFAOYSA-N, and its canonical SMILES representation is provided for computational analysis.
Mechanisms of Biological Activity
Research indicates that compounds with pyrazole scaffolds can interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The mechanisms of action include:
- Enzyme Inhibition : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation .
- Kinase Modulation : The compound may act as an ATP-competitive inhibitor of kinases such as Akt, which is involved in cell survival and proliferation pathways. Structural studies have shown that modifications in the pyrazole ring can enhance binding affinity to these targets .
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by modulating pathways related to tumor growth and metastasis. The presence of the furan ring may also contribute to its ability to penetrate cellular membranes effectively.
Synthesis
The synthesis of (E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide typically involves multi-step reactions:
- Formation of Pyrazole : The initial step often includes cyclocondensation reactions using hydrazine derivatives and diketones to form the pyrazole structure.
- Coupling Reactions : Subsequent coupling reactions with furan carboxylic acids or their derivatives are employed to introduce the furan moiety into the final product.
- Optimization Techniques : The use of aprotic dipolar solvents has been reported to enhance yields significantly during synthesis compared to traditional methods.
Biological Evaluation
The biological activity of (E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide has been evaluated in several studies:
Table 1: Summary of Biological Activities
Case Studies
A notable case study involved the evaluation of similar pyrazole derivatives in preclinical models demonstrating significant reductions in tumor size when administered at specific dosages. These studies highlighted the importance of structural modifications in enhancing biological efficacy.
Comparison with Similar Compounds
Key Structural Features of Analogs
The following table highlights critical differences between the target compound and related acrylamide derivatives:
Key Observations :
- Substituent Effects: The target compound’s cyclopropyl group on the pyrazole (uncommon in analogs) may reduce metabolic degradation compared to chloro or cyano groups in 3a–3b .
- Furan vs.
- Stereoelectronic Properties : The cyclopentyl group in the target and Ev5 increases lipophilicity, which could enhance membrane permeability relative to phenyl-substituted analogs .
Melting Points and Stability
- Analogs like 3a (133–135°C) and 3b (171–172°C) show higher melting points due to chloro/cyano groups enhancing crystallinity . The target compound’s cyclopropyl and furan groups may lower its melting point, increasing solubility.
- Safety data for Ev5 highlights standard precautions (e.g., P210: avoidance of ignition sources), suggesting flammability risks common to organic acrylamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
